molecular formula C7H10BrClN2 B571834 (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride CAS No. 1257535-47-9

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B571834
CAS No.: 1257535-47-9
M. Wt: 237.525
InChI Key: YTZPXCLHJPBUQO-UHFFFAOYSA-N
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Description

Stereochemical Analysis

No stereocenters or chiral elements are present in the molecule due to the planar pyridine ring and symmetric substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₀BrClN₂ corresponds to the following elemental composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 7 12.01 84.07
H 10 1.008 10.08
Br 1 79.90 79.90
Cl 1 35.45 35.45
N 2 14.01 28.02
Total 237.52

The calculated molecular weight (237.52 g/mol ) aligns with experimental data.

Properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZPXCLHJPBUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694172
Record name 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-47-9
Record name 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

As detailed in the search results, bromination is conducted using oleum (20% free SO₃) as the reaction medium at elevated temperatures (155–175°C). Bromine is added incrementally to minimize side reactions, yielding three primary products:

  • 3,5-Dibromo-2,4-dimethylpyridine (12% yield)

  • 5-Bromo-2,4-dimethylpyridine (35% yield)

  • 3-Bromo-2,4-dimethylpyridine (22% yield)

The dominance of the 5-bromo isomer is attributed to the electron-donating methyl groups at positions 2 and 4, which activate the para position (C-5) for electrophilic substitution.

Table 1: Bromination Products of 2,4-Lutidine

ProductYield (%)Key Spectral Data (¹H NMR)
5-Bromo-2,4-dimethylpyridine35δ 2.54 (s, 3H, CH₃), 8.41 (s, 1H)
3-Bromo-2,4-dimethylpyridine22δ 2.61 (s, 3H), 8.38 (s, 1H)
3,5-Dibromo-2,4-dimethylpyridine12δ 2.61 (s, 6H), 8.45 (s, 1H)

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution , where the electron-rich pyridine ring facilitates bromine attack at the activated C-5 position. Oleum acts as both a solvent and a Lewis acid, enhancing bromine’s electrophilicity.

Functionalization of the 2-Methyl Group: Introduction of the Methanamine Moiety

The next critical step involves converting the 2-methyl group of 5-bromo-2,4-dimethylpyridine into a methanamine group. This transformation typically requires radical bromination followed by nucleophilic substitution .

Radical Bromination of the Methyl Group

Radical-initiated bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively targets the benzylic hydrogen of the 2-methyl group. The reaction is conducted in anhydrous carbon tetrachloride under reflux, yielding 2-(bromomethyl)-5-bromo-4-methylpyridine .

Challenges :

  • Regioselectivity : Competing bromination at the 4-methyl group may occur, necessitating careful control of reaction conditions.

  • Byproduct Formation : Over-bromination or ring bromination must be minimized through stoichiometric control.

Amination via Gabriel Synthesis

The bromomethyl intermediate is subjected to Gabriel synthesis to introduce the primary amine. Reaction with potassium phthalimide in DMF substitutes the bromine atom, forming a phthalimide-protected amine. Subsequent hydrolysis with hydrazine releases the free amine, yielding (5-bromo-4-methylpyridin-2-yl)methanamine .

Table 2: Amination Reaction Parameters

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time12–18 hours
Yield60–75% (two steps)

Mechanistic Insight : The Gabriel synthesis avoids over-alkylation, ensuring the formation of a primary amine. Hydrazine cleaves the phthalimide group via nucleophilic acyl substitution.

Hydrochloride Salt Formation

The final step involves protonating the amine with hydrochloric acid to improve stability and crystallinity. The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution, precipitating the hydrochloride salt.

Key Considerations :

  • Purity : Recrystallization from ethanol/water mixtures enhances purity.

  • Characterization : Melting point (mp 28–30°C) and ¹³C NMR (δ 23.8, 25.7 ppm for methyl groups) confirm structure.

Industrial and Research Applications

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride serves as a precursor in:

  • Pharmaceuticals : Kinase inhibitors and antiviral agents.

  • Agrochemicals : Herbicides and fungicides.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₇H₉BrN₂
  • Molecular Weight : 201.06 g/mol
  • IUPAC Name : (5-bromo-4-methylpyridin-2-yl)methanamine

The compound features a pyridine ring with a bromine substituent at the 5-position and a methyl group at the 4-position, contributing to its reactivity and biological activity.

Reactivity

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction Reactions : The compound can participate in redox reactions, altering its oxidation state.
  • Condensation Reactions : It can form larger molecules through condensation with other reactants.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds, which are significant in medicinal chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Products
SubstitutionNucleophilic substitution with amines or alcoholsVarious substituted pyridines
OxidationReaction with oxidizing agentsOxidized pyridine derivatives
ReductionReaction with reducing agentsReduced amine derivatives
CondensationFormation of larger organic compoundsPolymeric structures

Biology

This compound has shown promise in biological research, particularly in the study of cellular pathways and as a precursor for biologically active molecules. Its ability to interact with specific molecular targets makes it valuable for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus. The mechanism involved interference with bacterial cell wall synthesis, showcasing its potential as a lead compound for antibiotic development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity allows it to be incorporated into formulations for pesticides and herbicides.

Table 2: Industrial Applications of this compound

IndustryApplication
AgrochemicalsSynthesis of herbicides and pesticides
Specialty ChemicalsDevelopment of dyes and pigments
PharmaceuticalIntermediate for drug synthesis

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights structural analogs and their key properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride 1628810-35-4 Br (5), CH₃ (4), NH₂CH₂ (2) C₈H₁₂BrClN₂ 238.55 Reference compound; balanced lipophilicity from Br and CH₃ groups .
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride 1257535-42-4 Br (5), CH₃ (3), NH₂CH₂ (2) C₇H₁₀BrClN₂ 238 Methyl at 3-position reduces steric hindrance, potentially altering receptor binding .
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride N/A Cl (5), CH₃ (3), NH₂CH₂ (2) C₇H₁₀Cl₂N₂ 205.08 Bromine-to-chlorine substitution lowers molecular weight and may reduce lipophilicity .
(5-Bromo-2-nitrophenyl)methanamine hydrochloride 2703756-67-4 Br (5), NO₂ (2), NH₂CH₂ (phenyl) C₇H₈BrClN₂O₂ 256.51 Nitro group introduces strong electron-withdrawing effects, increasing acidity .
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride 1628810-35-4 Br (5), CH₃ (4), NH₂CH(CH₃) (2) C₉H₁₄BrClN₂ 252.58 Ethylamine side chain enhances steric bulk, potentially affecting metabolic stability .

Key Observations :

  • Halogen Substitution : Bromine (Br) provides greater electron-withdrawing effects and higher molecular weight compared to chlorine (Cl), influencing both reactivity and pharmacokinetics .
  • Methyl Position : Moving the methyl group from the 4- to 3-position (as in CAS 1257535-42-4) alters the electronic distribution on the pyridine ring, which could impact binding affinity in drug-target interactions .
  • Nitro vs. Methyl Groups : Nitro-substituted analogs (e.g., CAS 2703756-67-4) exhibit significantly higher polarity and acidity, making them less suitable for blood-brain barrier penetration compared to methyl-substituted derivatives .

Physicochemical Properties

  • Solubility: The hydrochloride salt of (5-Bromo-4-methylpyridin-2-yl)methanamine exhibits high solubility in methanol and DMSO, as evidenced by NMR studies in methanol-d₄ . In contrast, furan-2-yl methanamine hydrochloride (CAS N/A) shows lower solubility in DMSO due to its non-polar furan ring .
  • Thermal Stability : Melting points for thiazole-based analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exceed 260°C, whereas pyridine derivatives typically melt below 200°C, reflecting stronger intermolecular forces in thiazoles .

Biological Activity

(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7H9BrN2·HCl
  • Molecular Weight : 223.53 g/mol
  • CAS Number : 1257535-42-4

The presence of the bromine atom and the pyridine ring is critical for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets, which leads to changes in cellular processes.

  • Enzyme Interaction : The compound has been shown to influence enzyme activity, particularly in pathways related to neurotransmitter modulation.
  • Receptor Binding : It exhibits affinity for certain receptor types, potentially affecting signal transduction pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antibacterial and antifungal properties. Its effectiveness varies depending on the target organism:

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including:
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HCT116 (colon cancer)
    The IC50 values for these cell lines indicate significant growth inhibition at relatively low concentrations.
Cell Line IC50 (µM) Effect
MCF715.8Cytotoxic
A54912.3Cytotoxic
HCT11610.5Cytotoxic

These results highlight the compound's potential as a lead in anticancer drug development .

Case Studies and Research Findings

Several case studies have explored the pharmacological effects of this compound:

  • Neuropharmacological Effects : A study demonstrated that this compound could enhance serotonin receptor activity, indicating potential applications in treating mood disorders .
  • Antimicrobial Efficacy : In another study, the compound was tested against a panel of pathogenic bacteria and fungi, showing broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
  • Synthesis and Derivatives : Research into synthetic pathways has revealed that derivatives of this compound retain similar biological activities while offering improved solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-bromo-4-methylpyridin-2-yl)methanamine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling can be employed using bromo-substituted pyridine derivatives and boronic acid intermediates. Key steps include microwave-assisted heating (140°C, argon atmosphere) to accelerate coupling efficiency, followed by purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane mixtures). Acidic deprotection (e.g., using HCl or TFA) is critical to generate the hydrochloride salt .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the pyridine ring substitution pattern and amine protonation. Note that bromine’s magnetic anisotropy may cause signal splitting in NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) is recommended. The exact mass of related brominated pyridines is ~227.95 Da (e.g., C8H9BrN2O in ), requiring careful isotopic pattern analysis due to bromine’s natural abundance .
  • Elemental Analysis : Validates the hydrochloride salt stoichiometry (e.g., C:H:N:Cl ratios).

Q. How is the hydrochloride salt purified, and why is it preferred over the free base?

  • Methodological Answer : The hydrochloride salt is precipitated by adding HCl to the free base in ether, followed by filtration and drying. Salt formation improves crystallinity, simplifies storage, and enhances solubility in polar solvents for biological assays. Post-synthesis, recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How can low yields in the final deprotection step be addressed?

  • Methodological Answer : Low yields (e.g., 11.1% in ) may arise from incomplete Boc-group removal or side reactions. Optimize reaction time and stoichiometry of acid (e.g., TFA volume). Alternative deprotection methods, such as HCl in dioxane, or microwave-assisted acidolysis, can improve efficiency. Monitor reaction progress via TLC or LC-MS to identify intermediates/by-products .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotamers) or salt formation altering proton environments. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For crystallographic validation, grow single crystals via vapor diffusion (e.g., ether into dichloromethane). SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for small-molecule salts .

Q. How does substitution at the 4-methyl and 5-bromo positions influence reactivity in downstream applications?

  • Methodological Answer : The 4-methyl group enhances steric hindrance, potentially directing electrophilic substitution to the 3- or 6-positions. The 5-bromo moiety serves as a synthetic handle for cross-coupling (e.g., Buchwald-Hartwig amination). Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective functionalization (e.g., Suzuki coupling with aryl boronic acids) confirms reactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral analogs (e.g., (S)-enantiomers in ), asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) is critical. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Scale-up requires optimizing catalyst loading and minimizing racemization during salt formation .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
Microwave-assisted synthesisAccelerating cross-coupling reactions140°C, 2–5 min, argon atmosphere
Silica gel chromatographyPurifying intermediates (e.g., tert-butyl carbamate derivatives)Gradient elution (5:95 to 50:50 ethyl acetate/hexane)
X-ray crystallographyResolving protonation states and salt structureSHELXL refinement, high-resolution data (<1 Å)
HRMSConfirming molecular formula of brominated derivativesESI+ mode, isotopic pattern analysis for 79^{79}Br/81^{81}Br

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